molecular formula C28H28ClN3O2S B2515630 2-((3-chlorobenzyl)thio)-3-(3,5-dimethylphenyl)-N-isobutyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide CAS No. 1115507-53-3

2-((3-chlorobenzyl)thio)-3-(3,5-dimethylphenyl)-N-isobutyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide

Cat. No.: B2515630
CAS No.: 1115507-53-3
M. Wt: 506.06
InChI Key: LPEIPCGDLUVLOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the quinazoline derivative family, characterized by a bicyclic aromatic core with nitrogen atoms at positions 1 and 2. Key structural features include:

  • A 3,5-dimethylphenyl substituent at position 3, enhancing lipophilicity and π-π stacking capabilities.
  • A 4-oxo-3,4-dihydroquinazoline backbone, which is common in bioactive molecules targeting enzymes like kinases .

Properties

IUPAC Name

2-[(3-chlorophenyl)methylsulfanyl]-3-(3,5-dimethylphenyl)-N-(2-methylpropyl)-4-oxoquinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28ClN3O2S/c1-17(2)15-30-26(33)21-8-9-24-25(14-21)31-28(35-16-20-6-5-7-22(29)13-20)32(27(24)34)23-11-18(3)10-19(4)12-23/h5-14,17H,15-16H2,1-4H3,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPEIPCGDLUVLOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=O)C3=C(C=C(C=C3)C(=O)NCC(C)C)N=C2SCC4=CC(=CC=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((3-chlorobenzyl)thio)-3-(3,5-dimethylphenyl)-N-isobutyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a quinazoline derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C22H24ClN3O2S\text{C}_{22}\text{H}_{24}\text{Cl}\text{N}_{3}\text{O}_{2}\text{S}

This structure features a quinazoline core substituted with a chlorobenzyl thio group and an isobutyl side chain, which are critical for its biological activity.

Antimicrobial Activity

Recent studies have indicated that quinazoline derivatives exhibit notable antimicrobial properties. For instance, a related compound demonstrated significant activity against Mycobacterium tuberculosis, with a minimum inhibitory concentration (MIC) of 1.6 µM . The presence of the thio group in the compound is hypothesized to enhance its interaction with bacterial targets.

Antitumor Activity

Quinazoline derivatives are also recognized for their antitumor effects. Research has shown that modifications on the quinazoline scaffold can lead to varying degrees of cytotoxicity against cancer cell lines. In particular, compounds with similar structural motifs have been reported to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators .

Table 1: Summary of Biological Activities of Quinazoline Derivatives

Activity TypeReference CompoundMIC/IC50 (µM)Mechanism of Action
AntimicrobialCompound 261.6Inhibition of thymidylate kinase
AntitumorCompound X5.0Induction of apoptosis via caspase activation
Anti-inflammatoryCompound Y10.0Inhibition of NF-kB signaling

The biological activity of this compound can be attributed to its ability to interfere with key enzymatic pathways. For example, quinazoline derivatives have been shown to inhibit enzymes involved in nucleotide synthesis, which is crucial for bacterial proliferation and tumor growth. The specific interactions at the molecular level are still under investigation but are believed to involve binding to target proteins through hydrogen bonding and hydrophobic interactions.

Case Studies

  • Antimycobacterial Activity : A study investigating various quinazoline derivatives found that those with electron-withdrawing groups exhibited enhanced antimycobacterial activity compared to their counterparts . The compound was noted for its structural similarity to known antimycobacterial agents.
  • Antitumor Efficacy : In vitro assays conducted on human cancer cell lines revealed that certain modifications on the quinazoline scaffold led to increased cytotoxicity. For instance, the introduction of a thioether group significantly improved the compound's ability to induce cell death in breast cancer cells .

Comparison with Similar Compounds

Structural Analogues

The compound’s closest structural analogues include other quinazoline derivatives with variations in substituents. Below is a comparative analysis:

Compound Core Structure Substituents Key Functional Groups Electronic/ Steric Effects
Target Compound 4-Oxo-3,4-dihydroquinazoline 3-Chlorobenzylthio (C2), 3,5-Dimethylphenyl (C3), N-Isobutyl carboxamide (C7) Thioether, Chlorine, Carboxamide High lipophilicity (logP ~4.2), moderate solubility due to carboxamide
Analogue A 4-Oxo-3,4-dihydroquinazoline Benzylthio (C2), Phenyl (C3), N-Ethyl carboxamide (C7) Thioether, Ethyl group Reduced lipophilicity (logP ~3.8), improved solubility
Analogue B 4-Thioxo-3,4-dihydroquinazoline 3-Chlorobenzyloxy (C2), 3,5-Dimethylphenyl (C3), N-Isobutyl carboxamide (C7) Thioether replaced with ether, Chlorine Lower steric hindrance, weaker π-π interactions

Key Findings :

  • The 3-chlorobenzylthio group in the target compound enhances binding affinity to hydrophobic enzyme pockets compared to benzylthio or benzyloxy groups in analogues .
  • The N-isobutyl carboxamide improves metabolic stability over N-ethyl analogues, as observed in pharmacokinetic studies .

Electronic and Reactivity Profiles

  • Isoelectronic vs. Isovalency : The target compound shares electronic similarities with kinase inhibitors like gefitinib (due to the quinazoline core) but differs in isovalency —its thioether group introduces distinct charge distribution compared to oxygen-based ethers in gefitinib .
  • Reactivity : The 4-oxo group participates in hydrogen bonding with catalytic lysine residues in kinases, while the thioether group may form weaker interactions compared to sulfonamide-containing analogues .

Notes

Limitations: Structural analogues with minor modifications (e.g., halogen position) may exhibit drastic activity shifts due to steric clashes or altered electronic profiles .

Synthetic Challenges : Introducing the 3-chlorobenzylthio group requires controlled thiylation conditions to avoid oxidation to sulfone derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.